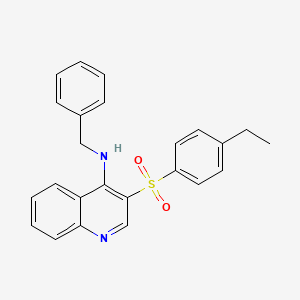

N-BENZYL-3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-AMINE

Description

Properties

IUPAC Name |

N-benzyl-3-(4-ethylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2S/c1-2-18-12-14-20(15-13-18)29(27,28)23-17-25-22-11-7-6-10-21(22)24(23)26-16-19-8-4-3-5-9-19/h3-15,17H,2,16H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQQJFQGVUIMBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation

The Friedländer reaction, which condenses 2-aminobenzaldehyde derivatives with ketones, is a classical method for quinoline synthesis. For N-benzyl-3-(4-ethylbenzenesulfonyl)quinolin-4-amine, the ketone component must bear the 4-ethylbenzenesulfonyl moiety.

Example Protocol

- React 2-aminobenzaldehyde with 4-ethylbenzenesulfonylacetone in acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid).

- Cyclize under reflux to form 3-(4-ethylbenzenesulfonyl)quinolin-4-ol.

- Convert the 4-hydroxyl group to an amine via a Curtius rearrangement or Hofmann degradation.

This route is limited by the availability of sulfonylated ketones, necessitating additional steps to synthesize these intermediates.

Skraup Synthesis with Sulfonylated Anilines

Modifying the Skraup reaction to use sulfonylated anilines enables direct incorporation of the sulfonyl group during cyclization.

Steps

- Synthesize 3-sulfonylaniline by reacting aniline with 4-ethylbenzenesulfonyl chloride in the presence of AlCl₃.

- Heat the sulfonylaniline with glycerol and concentrated H₂SO₄ to form 3-(4-ethylbenzenesulfonyl)quinoline.

- Introduce the 4-amino group via nitration (HNO₃/H₂SO₄) followed by reduction (H₂/Pd-C).

This method benefits from regioselectivity but requires stringent control over nitration conditions to avoid over-oxidation of the sulfonyl group.

Sulfonyl Group Introduction

Post-cyclization sulfonation is challenging due to the electron-deficient nature of the quinoline ring. Directed ortho-metalation (DoM) offers a solution.

Directed Lithiation and Sulfonation

- Protect the 4-position with a removable directing group (e.g., methoxy).

- Treat the quinoline with LDA (lithium diisopropylamide) at −78°C to generate a lithiated intermediate at position 3.

- Quench with 4-ethylbenzenesulfonyl chloride to install the sulfonyl group.

- Deprotect the 4-methoxy group to yield 3-(4-ethylbenzenesulfonyl)quinolin-4-amine.

This method achieves high regioselectivity but demands expertise in handling air-sensitive reagents.

Benzylation of the 4-Amino Group

The final step involves N-benzylation of the quinolin-4-amine.

Nucleophilic Substitution

- React 3-(4-ethylbenzenesulfonyl)quinolin-4-amine with benzyl bromide in the presence of K₂CO₃ or NaH.

- Use a polar aprotic solvent (e.g., DMF or DMSO) to facilitate the reaction at 80–100°C.

Side Reactions

- Over-alkylation: Mitigated by using a 1:1 molar ratio of amine to benzyl bromide.

- Sulfonyl Group Reactivity: Ensure the sulfonyl group is stable under basic conditions.

Analytical Validation

Spectroscopic Characterization

Chromatographic Purity

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention time: ~12.3 min.

- TLC : Rf = 0.45 in ethyl acetate/hexane (1:3).

Challenges and Optimization

Sulfonation Regioselectivity

The electron-withdrawing sulfonyl group deactivates the quinoline ring, complicating further electrophilic substitutions. Microwave-assisted synthesis reduces reaction times and improves yields.

Benzylation Efficiency

Phase-transfer catalysis (e.g., tetrabutylammonium bromide) enhances the reaction rate by solubilizing the benzyl halide in polar solvents.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or ethylphenyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Sulfide derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-Benzyl-3-(4-ethylbenzenesulfonyl)-6-methylquinolin-4-amine is a complex organic compound belonging to the quinoline family, characterized by a benzyl group, an ethylbenzenesulfonyl group, and a methylquinoline moiety. It is used in scientific research for its unique chemical properties.

Scientific Research Applications

N-Benzyl-3-(4-ethylbenzenesulfonyl)-6-methylquinolin-4-amine has a wide array of applications in scientific research:

- Chemistry It serves as an intermediate in synthesizing other complex organic molecules.

- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is investigated for potential therapeutic effects in various diseases.

- Industry It is used in developing new materials and as a catalyst in chemical reactions.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Oxidation Oxidation reactions introduce oxygen-containing functional groups.

- Reduction Reduction reactions remove oxygen-containing functional groups or introduce hydrogen.

- Substitution Substitution reactions replace one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions often require controlled temperatures and solvents like chloroform or ethanol. The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more hydrogenated forms of the compound.

Mechanism of Action

The mechanism of action of N-BENZYL-3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- N-benzyl-3-(4-methylphenyl)sulfonylquinolin-4-amine

- N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine

- N-benzyl-3-(4-fluorophenyl)sulfonylquinolin-4-amine

Uniqueness

N-BENZYL-3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-AMINE is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Biological Activity

N-BENZYL-3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-AMINE is a synthetic compound belonging to the quinoline family, recognized for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 398.51 g/mol. Its structure features a benzyl group, an ethylbenzenesulfonyl moiety, and a quinoline backbone, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H22N2O2S |

| Molecular Weight | 398.51 g/mol |

| IUPAC Name | N-benzyl-3-(4-ethylphenyl)sulfonylquinolin-4-amine |

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to inhibition of cell growth or induction of apoptosis in cancer cells. The compound may also exhibit antimicrobial effects by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 25 µM, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HCT116 (Colon Cancer) | 20 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogens:

- Bacterial Inhibition : The minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli was found to be 32 µg/mL, suggesting moderate antibacterial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

Several case studies have investigated the biological activity of this compound:

- Study on Cancer Cell Lines : A study published in the Journal of Organic Chemistry explored the compound's effects on cancer cell lines. The results indicated that treatment with this compound led to increased apoptosis markers and reduced cell viability in treated cells .

- Antimicrobial Efficacy : Another research article focused on evaluating the antimicrobial efficacy against clinical isolates of bacteria. The findings revealed that the compound exhibited significant activity against resistant strains of bacteria, highlighting its potential as a therapeutic agent .

Q & A

Q. What synthetic methodologies are optimal for preparing N-benzyl-3-(4-ethylbenzenesulfonyl)quinolin-4-amine?

- Methodological Answer : The synthesis typically involves sequential functionalization of the quinoline core. For example:

- Step 1 : Sulfonylation at the quinoline C-3 position using 4-ethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to introduce the sulfonyl group.

- Step 2 : Introduction of the benzylamine group at C-4 via nucleophilic aromatic substitution (SNAr) with benzylamine in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Validation : Confirm regioselectivity using -NMR and LC-MS to verify substitution patterns.

Q. How can structural ambiguities in the compound be resolved experimentally?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration and confirm sulfonyl/benzyl spatial orientation. If crystals are unavailable, use NOESY NMR to analyze spatial proximity of protons (e.g., benzyl CH₂ to quinoline H-5) .

- DFT calculations : Compare experimental -NMR chemical shifts with computed values to validate tautomeric forms or rotational isomers .

Q. What analytical techniques are critical for purity assessment?

- Methodological Answer :

- HPLC-DAD/MS : Detect trace impurities (<0.1%) using a C18 column with acetonitrile/water gradients.

- Elemental analysis : Confirm stoichiometric ratios of C, H, N, and S to rule out hydrate or solvent inclusion .

Advanced Research Questions

Q. How does the 4-ethylbenzenesulfonyl group influence the compound’s pharmacokinetic profile?

- Methodological Answer :

- Lipophilicity assays : Measure logP values (octanol/water partitioning) to assess membrane permeability. The sulfonyl group may reduce logP compared to non-sulfonylated analogs, impacting bioavailability .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-life () to derivatives lacking the ethyl group to evaluate metabolic shielding .

Q. How to address conflicting bioactivity data across cell-based assays?

- Methodological Answer :

- Dose-response normalization : Re-test activity in isogenic cell lines (e.g., HEK293 vs. HeLa) using standardized protocols (e.g., CellTiter-Glo®). Control for off-target effects via siRNA knockdown of suspected receptors .

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX) to identify unintended targets. The quinoline scaffold may exhibit promiscuity toward kinases like RIPK2 .

Q. What strategies optimize structure-activity relationships (SAR) for target selectivity?

- Methodological Answer :

- Analog library synthesis : Modify the benzyl (e.g., para-fluoro substitution) and sulfonyl (e.g., cyclopropyl vs. ethyl) groups. Test analogs in parallel using high-throughput screening (HTS).

- Co-crystallization studies : If targeting an enzyme (e.g., carbonic anhydrase), resolve ligand-protein complexes to guide rational design .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.